molecular formula C12H18O B7876614 2-(4-Ethylphenyl)-2-butanol

2-(4-Ethylphenyl)-2-butanol

Cat. No. B7876614
M. Wt: 178.27 g/mol
InChI Key: ZNIRIVAVKZKTFQ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-butanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethylphenyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Production:

    • 2-Butanol and Butanone Production: A study demonstrated the production of 2-butanol using a TEV-protease based expression system and a secondary alcohol dehydrogenase (Sadh) from Gordonia sp., highlighting its potential as a biofuel and biocommodity chemical (Ghiaci, Norbeck, & Larsson, 2014).
  • Chemical Properties and Behavior:

    • High-Pressure Measurements: A study on monohydroxy alcohols with a single phenyl group, including 1-phenyl-2-butanol and 1-(4-methylphenyl)-1-propanol, revealed important insights into their molecular dynamics under varying pressure conditions, which is crucial for understanding their properties (Kołodziej et al., 2020).
  • Potential Applications:

    • Fuel Additives: Research on biodiesel as an additive in ethanol-diesel and butanol-diesel blends indicated that butanol can solve fuel instability issues at low temperatures, suggesting its use in fuel applications (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).
    • Biotechnological Production: A study discussed the biotechnological production of butanol by clostridia, which has applications as a solvent and potential fuel or fuel additive (Lee et al., 2008).
    • Combustion Model for Butanol Isomers: A chemical kinetic combustion model for the four butanol isomers, including 1-, 2-, iso- and tert-butanol, has been developed for better understanding of their combustion chemistry, relevant for bio-derived alternative fuels (Sarathy et al., 2012).

properties

IUPAC Name

2-(4-ethylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIRIVAVKZKTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-2-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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